RNase L Activation Potency: Sub-Nanomolar IC₅₀ vs. Micromolar Screen Hits
CAS 325988-18-9 (BDBM50373177) activates human recombinant RNase L with an IC₅₀ of 0.5 nM, as measured by a FRET-based RNA cleavage assay [1]. In the same high-throughput screen that identified this compound, seven initial hits activated RNase L at micromolar concentrations [2]. Subsequent SAR optimization yielded this compound as the most potent derivative, representing an approximately >2,000-fold improvement in potency over the initial screening hits [1][2].
| Evidence Dimension | RNase L activation potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.5 nM (FRET RNA cleavage assay, human recombinant RNase L) |
| Comparator Or Baseline | Initial screening hits from the same study: micromolar IC₅₀ range (exact values for individual compounds not specified in abstract; seven compounds activated RNase L at micromolar concentrations) |
| Quantified Difference | >2,000-fold greater potency than initial micromolar hits |
| Conditions | Human recombinant RNase L; FRET-based RNA cleavage assay; Proc Natl Acad Sci USA 104: 9585-90 (2007) |
Why This Matters
This potency differential directly impacts experimental design: researchers can use significantly lower compound concentrations, reducing off-target effects and solvent toxicity in cell-based antiviral assays.
- [1] BindingDB. (2007). BDBM50373177: IC50 = 0.5 nM for human recombinant RNase L (FRET assay). Proc Natl Acad Sci USA 104: 9585-90. View Source
- [2] Thakur, C. S., et al. (2007). Small-molecule activators of RNase L with broad-spectrum antiviral activity. Proc Natl Acad Sci USA, 104(23), 9585–9590. Abstract: 'Seven compounds were obtained that activated RNase L at micromolar concentrations.' View Source
